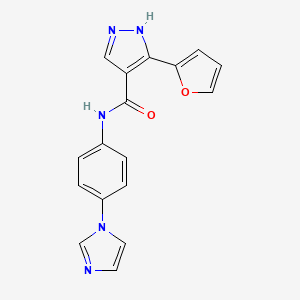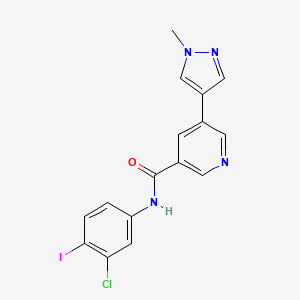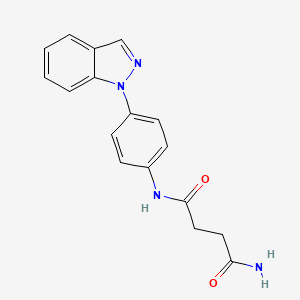![molecular formula C17H13FN4O2S B7434278 4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FTDC and is synthesized using a specific method. FTDC has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
FTDC has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FTDC has been studied for its potential as an anticancer agent. Studies have shown that FTDC exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, FTDC has been studied for its potential as a lead compound for the development of new drugs. In material science, FTDC has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of FTDC is not fully understood. However, studies have shown that FTDC induces cell death in cancer cells by activating the caspase-dependent apoptotic pathway. FTDC also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
FTDC has been shown to exhibit potent cytotoxic activity against various cancer cell lines. FTDC also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. FTDC has also been shown to exhibit fluorescent properties, making it a potential fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of FTDC is its potent cytotoxic activity against various cancer cell lines. FTDC also exhibits fluorescent properties, making it a potential fluorescent probe for the detection of metal ions. However, one of the limitations of FTDC is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of FTDC. One direction is the development of more efficient synthesis methods for FTDC. Another direction is the study of the mechanism of action of FTDC in more detail. Further studies are also needed to determine the potential applications of FTDC in drug discovery and material science. In addition, studies are needed to determine the potential toxicity of FTDC and its safety for use in humans.
Conclusion
FTDC is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FTDC is synthesized using a specific method and has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. FTDC exhibits potent cytotoxic activity against various cancer cell lines and exhibits fluorescent properties, making it a potential fluorescent probe for the detection of metal ions. Further studies are needed to determine the potential applications of FTDC in drug discovery and material science, as well as its safety for use in humans.
Synthesis Methods
FTDC is synthesized using a specific method that involves the reaction of 2,4-pyridinedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-(2-fluorobenzyl)thiazole to form the corresponding amide. The amide is then treated with sodium hydroxide to form FTDC.
properties
IUPAC Name |
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-13-4-2-1-3-12(13)10-22-7-8-25-17(22)21-16(24)11-5-6-20-14(9-11)15(19)23/h1-9H,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEPWHRGMKSUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=NC(=O)C3=CC(=NC=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)

![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)


![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)